molecular formula C14H20ClN3O4 B13770429 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride CAS No. 57462-86-9

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride

Cat. No.: B13770429
CAS No.: 57462-86-9
M. Wt: 329.78 g/mol
InChI Key: IOKHTIHZBIJKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions, where a dimethylamino propyl halide reacts with the benzoxazine intermediate.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the nitro group and dimethylamino propyl group can influence its binding affinity and specificity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzoxazine-3-one: Lacks the dimethylamino propyl and nitro groups, resulting in different chemical and biological properties.

    2-Methyl-3,1-benzoxazin-4-one: Similar structure but lacks the dimethylamino propyl group.

    6-Nitro-2,3-dihydro-1,4-benzoxazine-3-one: Similar structure but lacks the dimethylamino propyl group.

Uniqueness

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is unique due to the presence of the dimethylamino propyl group, methyl group, and nitro group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

57462-86-9

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

dimethyl-[1-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C14H19N3O4.ClH/c1-9(15(3)4)8-16-12-7-11(17(19)20)5-6-13(12)21-10(2)14(16)18;/h5-7,9-10H,8H2,1-4H3;1H

InChI Key

IOKHTIHZBIJKOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(C)[NH+](C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.